molecular formula C4H6F3NS B1422640 4,4,4-Trifluorobutanethioamide CAS No. 1184850-75-6

4,4,4-Trifluorobutanethioamide

Cat. No.: B1422640
CAS No.: 1184850-75-6
M. Wt: 157.16 g/mol
InChI Key: QSVASTDIGBZAPA-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobutanethioamide is a chemical compound with the molecular formula C4H6F3NS. It is characterized by the presence of three fluorine atoms attached to the fourth carbon of a butanethioamide structure. This compound is known for its unique chemical properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluorobutanethioamide typically involves the reaction of 4,4,4-trifluorobutanamide with Lawesson’s reagent in tetrahydrofuran at a controlled temperature of 15°C for approximately 10 hours. The reaction is monitored using thin-layer chromatography, and upon completion, the mixture is diluted with sodium bicarbonate solution and extracted with ethyl acetate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluorobutanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4,4-Trifluorobutanethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluorobutanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or modulator of various biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 4,4,4-Trifluorobutanamide
  • 4,4,4-Trifluorobutanoic acid
  • Ethyl 4,4,4-trifluorobutyrate

Comparison: 4,4,4-Trifluorobutanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 4,4,4-Trifluorobutanamide lacks the sulfur atom, resulting in different reactivity and applications. Similarly, 4,4,4-Trifluorobutanoic acid and its ester derivatives have different chemical properties and uses .

Properties

IUPAC Name

4,4,4-trifluorobutanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NS/c5-4(6,7)2-1-3(8)9/h1-2H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVASTDIGBZAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4,4,4-trifluorobutanamide (17.9 g), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide (51.3 g) and toluene (400 mL) was stirred at 80° C. for 3 hr. The reaction mixture was purified by aminopropylsilane-bonded silica gel column chromatography (ethyl acetate), and again purified by aminopropylsilane-bonded silica gel column chromatography (ethyl acetate/hexane) to give the title compound (14.6 g) as a solid.
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
51.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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